3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design. This particular compound features a cyclohexyl group and a dimethoxyphenyl group attached to the oxadiazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. For example, the reaction of cyclohexyl hydrazide with 3,4-dimethoxybenzoic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the oxadiazole ring and the dimethoxyphenyl group may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Phenyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a single methoxy group on the aromatic ring.
Uniqueness: 3-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the combination of the cyclohexyl group and the dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design and material science to develop novel compounds with specific desired properties.
Properties
IUPAC Name |
3-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-8-12(10-14(13)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBKMVXRKMALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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